Lithium trihydroxy(pyrazin-2-yl)borate

Description

Chemical Identity and Nomenclature

This compound possesses the molecular formula C4H6BLiN2O3 and is registered under the Chemical Abstracts Service number 1393823-00-1. The compound features a molecular weight of 147.85404 atomic mass units, reflecting its compact heterocyclic structure. The systematic nomenclature follows the International Union of Pure and Applied Chemistry conventions, with alternative designations including lithium trihydroxy(pyrazin-2-yl)boranuide and lithium(1+) ion trihydroxy(pyrazin-2-yl)boranuide. The compound's structural identity is further characterized by its MDL number MFCD16872068, which serves as a unique identifier within chemical databases.

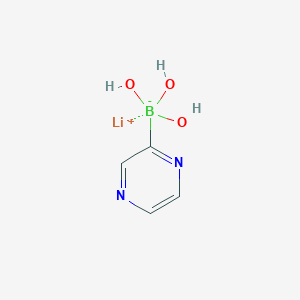

The molecular architecture of this compound incorporates a central boron atom coordinated to three hydroxyl groups and a pyrazine ring at the 2-position. This structural arrangement places the compound within the broader classification of organoboron compounds, specifically those featuring nitrogen-containing heterocyclic substituents. The InChI code 1S/C4H6BN2O3.Li/c8-5(9,10)4-3-6-1-2-7-4;/h1-3,8-10H;/q-1;+1 provides a detailed description of the molecular connectivity, emphasizing the charge distribution that characterizes the ionic nature of the lithium-borate association.

| Property | Value | Source Reference |

|---|---|---|

| Molecular Formula | C4H6BLiN2O3 | |

| Molecular Weight | 147.85404 g/mol | |

| CAS Registry Number | 1393823-00-1 | |

| MDL Number | MFCD16872068 | |

| Physical Form | Solid | |

| Purity (Commercial) | 98% |

The compound demonstrates the characteristic properties of lithium borate salts, including ionic bonding between the lithium cation and the anionic borate moiety. The pyrazine substituent introduces aromatic character and additional coordination sites through its nitrogen atoms, distinguishing this compound from simpler alkyl or aryl borate derivatives. This structural complexity enables diverse coordination modes and reactivity patterns that are central to its applications in coordination chemistry.

Historical Development and Discovery

The development of this compound must be understood within the broader historical context of poly(pyrazolyl)borate chemistry, which originated from the pioneering work of Swiatoslaw Trofimenko during the 1960s. Trofimenko, a chemist of Ukrainian descent working at DuPont, first described poly(pyrazolyl)borate ligands in 1966, defining this discovery as "a new and fertile field of remarkable scope". These initial investigations established the fundamental principles that would later guide the development of related pyrazine-containing borate systems.

The historical progression of borate chemistry reveals several distinct generations of development. The first generation, as established by Trofimenko, focused on basic poly(pyrazolyl)borate ligands that provided sandwich complexes of metals with octahedral coordination. The second generation introduced bulky substituents on position 3 of the heterocyclic rings, enabling the isolation of metal complexes bearing only one ligand and creating vacant coordination positions for catalytic applications. The third generation involved the substitution of hydrogen atoms with alkyl or aryl moieties, expanding the structural diversity and functional capabilities of these ligand systems.

The specific development of pyrazine-containing borate compounds represents a more recent advancement in this field, building upon the established synthetic methodologies while incorporating the unique electronic and steric properties of pyrazine heterocycles. Research has demonstrated that pyrazine derivatives can serve as effective alternatives to traditional pyrazole systems, offering distinct coordination properties and reactivity profiles. The synthesis of this compound likely emerged from efforts to explore nitrogen-containing heterocyclic variations of established borate frameworks.

Contemporary synthetic approaches to poly(pyrazolyl)borate ligands have evolved significantly from the original methods. Modern procedures utilize highly reactive haloboranes with in situ formed pyrazolides under mild conditions, allowing selective synthesis of bis-, tris-, or tetrakis(pyrazolyl)borates. This versatile synthetic methodology has proven compatible with functional groups on heterocyclic moieties that were previously inaccessible, enabling the preparation of compounds like this compound with specialized coordination properties.

Position within Borate Chemistry

This compound occupies a unique position within the extensive family of organoboron compounds, representing a convergence of several important chemical concepts. The compound belongs to the broader class of lithium borate salts, which have gained prominence in various applications ranging from battery electrolytes to coordination chemistry. Within this classification, the presence of the pyrazine heterocycle distinguishes it from simpler alkyl or aryl borate derivatives, introducing additional complexity in both electronic structure and coordination behavior.

The structural relationship between this compound and other organoboron compounds can be understood through comparison with related systems. For instance, lithium trihydroxy(pyridin-2-yl)borate shares the fundamental trihydroxy borate framework but incorporates a pyridine ring instead of pyrazine. This structural similarity enables direct comparison of how heterocyclic substitution affects molecular properties and coordination behavior. The pyrazine system provides two nitrogen atoms for potential coordination, compared to the single nitrogen in pyridine analogs, potentially enabling more complex coordination geometries.

Within the context of scorpionate ligand chemistry, this compound represents a departure from the traditional tris(pyrazolyl)borate framework. While classic scorpionate ligands feature three pyrazolyl groups attached to a central boron atom, the pyrazine-containing compound incorporates a single heterocyclic substituent alongside three hydroxyl groups. This structural modification alters the steric and electronic environment around the boron center, potentially influencing coordination selectivity and complex stability.

The compound's position within borate chemistry is further defined by its relationship to poly(pyrazolyl)borate systems, which have been extensively studied for their coordination properties. Research has demonstrated that the electronic and steric properties of metal complexes can be fine-tuned through appropriate heterocyclic substitution, with pyrazine derivatives offering distinct advantages in certain applications. The presence of multiple nitrogen atoms in the pyrazine ring provides additional coordination sites, potentially enabling the formation of polynuclear complexes or extended coordination networks.

| Compound Class | Structural Features | Coordination Properties |

|---|---|---|

| Classic Tris(pyrazolyl)borates | Three pyrazolyl groups, one hydrogen | Tridentate coordination, scorpionate behavior |

| This compound | One pyrazine group, three hydroxyl groups | Potentially multidentate, variable coordination modes |

| Lithium Trihydroxy(pyridin-2-yl)borate | One pyridine group, three hydroxyl groups | Similar framework with single nitrogen coordination |

Significance in Coordination Chemistry

The significance of this compound in coordination chemistry stems from its unique structural features that enable diverse coordination modes and metal binding capabilities. Unlike traditional scorpionate ligands that typically exhibit tridentate coordination through three pyrazolyl nitrogen atoms, this compound offers multiple coordination possibilities through the combination of hydroxyl groups and the pyrazine heterocycle. This structural versatility positions the compound as a valuable ligand system for developing new metal complexes with tailored properties.

Research in coordination chemistry has demonstrated that poly(pyrazolyl)borate ligands serve as exceptional "spectator ligands" that do not interfere with reaction scenarios occurring at metal centers while providing steric and electronic control. The role of these ligands involves blocking certain coordination sites while leaving specific positions available for "actor ligands," thereby enabling desired chemical transformations. This compound extends this concept by offering additional coordination flexibility through its hydroxyl substituents and the potential for bridging coordination through the pyrazine nitrogen atoms.

The compound's significance is further enhanced by its potential applications in catalysis and materials science. Studies have shown that metal complexes bearing pyrazine-containing ligands can exhibit unique reactivity patterns and selectivity profiles compared to their pyrazole analogs. The electronic properties of the pyrazine ring, combined with the coordination flexibility provided by the hydroxyl groups, create opportunities for developing catalysts with enhanced performance characteristics. This is particularly relevant in the context of asymmetric catalysis, where precise control over the coordination environment is essential for achieving high enantioselectivity.

Contemporary research has highlighted the importance of fine-tuning electronic and steric properties in coordination complexes for various applications, including enzymatic modeling, materials development, and catalytic processes. This compound contributes to this field by providing a platform for systematic investigation of how heterocyclic substitution affects complex properties. The compound's ability to form stable complexes with various transition metals, combined with its potential for modification through substitution on the pyrazine ring, makes it a valuable tool for advancing coordination chemistry research.

Properties

IUPAC Name |

lithium;trihydroxy(pyrazin-2-yl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BN2O3.Li/c8-5(9,10)4-3-6-1-2-7-4;/h1-3,8-10H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTHABMARFCSWBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[B-](C1=NC=CN=C1)(O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BLiN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393823-00-1 | |

| Record name | lithium(1+) ion trihydroxy(pyrazin-2-yl)boranuide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The synthesis of lithium trihydroxy(pyrazin-2-yl)borate generally follows a two-step process:

- Step 1: Formation of a boron-heterocyclic intermediate via lithiation of a halopyrazine derivative followed by reaction with a boron source (e.g., triisopropyl borate).

- Step 2: Hydrolysis or subsequent functional group transformation to yield the trihydroxyborate lithium salt.

This approach leverages the high reactivity of organolithium reagents and boron esters to introduce the boron moiety selectively at the pyrazin-2-yl position.

Detailed Preparation Procedure

Lithiation and Boronation

- Starting Materials: 2-bromopyrazine or substituted derivatives.

- Reagents: n-Butyllithium (n-BuLi), triisopropyl borate.

- Solvent: Tetrahydrofuran (THF).

- Conditions:

- The reaction is conducted under an inert nitrogen atmosphere to prevent moisture or oxygen interference.

- n-BuLi is added dropwise to a cooled solution of 2-bromopyrazine and triisopropyl borate in THF at temperatures maintained below 85–100 °C.

- Stirring is continued for 20 minutes to 1 hour to ensure complete lithiation and boronation.

- Outcome: Formation of [triisopropoxy(pyrazin-2-yl)-boranyl]lithium intermediate.

Hydrolysis and Isolation

- The crude boronate intermediate in THF is subjected to hydrolysis or further reaction with hydroxyl-containing compounds to convert the triisopropoxy groups into trihydroxy groups.

- Purification is typically done by chromatography or crystallization.

- The final product is isolated as a lithium salt of trihydroxy(pyrazin-2-yl)borate.

Representative Experimental Data

| Step | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-bromopyrazine (1 eq), triisopropyl borate (1.1 eq), n-BuLi (1.05 eq), THF, 85 °C, 20 min under N2 | [Triisopropoxy(pyrazin-2-yl)-boranyl]lithium (crude) | Not isolated | Intermediate used directly in next step |

| 2 | Hydrolysis or reaction with hydroxyl compounds, purification by chromatography | This compound | Not specified | Confirmed by NMR and LCMS analysis |

Mechanistic Insights and Optimization

- The lithiation step is regioselective, targeting the 2-position of pyrazine due to the directing effect of the nitrogen atoms in the heterocycle.

- Triisopropyl borate serves as a mild boron source that reacts efficiently with the organolithium intermediate to form a boronate ester.

- Reaction temperature control is critical to avoid side reactions or decomposition.

- The hydrolysis step converts alkoxy groups on boron to hydroxyls, stabilizing the borate complex.

- The entire synthesis is typically performed under anhydrous and inert conditions to prevent boron hydrolysis or lithium salt decomposition prematurely.

Alternative Methods and Comparative Notes

- Some methods use highly reactive haloboranes (e.g., dichloroborane dimethylsulfide complex) with sodium pyrazolides to prepare related poly(pyrazolyl)borates, but these are less commonly applied for this compound specifically.

- The use of n-butyllithium and triisopropyl borate remains the most reported and reliable approach for synthesizing this compound due to its mild conditions and good yields.

- Avoidance of aggressive reagents like boron trichloride (BCl3) or boron trifluoride (BF3) is advantageous, as these can generate corrosive byproducts and complicate purification.

Summary Table of Key Preparation Parameters

| Parameter | Description | Typical Values/Notes |

|---|---|---|

| Starting material | 2-bromopyrazine or derivatives | Purity >98% |

| Boron source | Triisopropyl borate | 1.1 equivalents |

| Organolithium reagent | n-Butyllithium (2.5 M in hexanes) | 1.05 equivalents |

| Solvent | Tetrahydrofuran (THF) | Anhydrous, inert atmosphere |

| Reaction temperature | Lithiation and boronation | 85–100 °C |

| Reaction time | Lithiation/boronation step | 20 min to 1 hour |

| Atmosphere | Inert (N2 or Ar) | Essential to prevent moisture |

| Workup | Hydrolysis and purification | Chromatography or crystallization |

| Product confirmation | NMR, LCMS | Confirm structure and purity |

Research Findings and Applications

- The this compound synthesized through this method exhibits strong coordination ability to metal ions, making it valuable in catalysis and materials science.

- The regioselectivity and mildness of the preparation enable functional group tolerance, allowing for derivatization and incorporation into more complex ligands.

- The method is scalable and adaptable for substituted pyrazine derivatives, broadening its synthetic utility.

Chemical Reactions Analysis

Types of Reactions

Lithium trihydroxy(pyrazin-2-yl)borate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.

Substitution: The pyrazinyl ring can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds. Substitution reactions result in the formation of various substituted pyrazinyl derivatives.

Scientific Research Applications

Applications in Organic Synthesis

2.1 Cross-Coupling Reactions

Lithium trihydroxy(pyrazin-2-yl)borate has been utilized as a reagent in cross-coupling reactions, particularly with palladium catalysts. Such reactions are crucial for forming carbon-carbon bonds, which are fundamental in the synthesis of complex organic molecules. The compound's ability to act as a boron source allows for the efficient coupling of aryl and vinyl halides with various nucleophiles, facilitating the development of pharmaceuticals and agrochemicals .

2.2 Ligand Properties

As a ligand, this compound can coordinate with various metal ions, enhancing catalytic activity in numerous reactions. Its coordination chemistry has been explored in the context of metal-catalyzed transformations, where it can stabilize metal centers and promote reactivity .

Catalytic Applications

3.1 Catalysis in Organic Reactions

The compound has shown promise as a catalyst or catalyst support in organic reactions such as oxidation and reduction processes. Its hydroxyl groups can facilitate interactions with substrates, leading to improved reaction rates and selectivity .

3.2 Boron-Based Catalysts

This compound is part of a broader category of boron-based catalysts that have been studied for their effectiveness in various chemical transformations, including polymerization and functionalization reactions . The presence of the pyrazine moiety may also impart unique electronic properties that can influence catalytic performance.

Materials Science Applications

4.1 Electrolytes in Lithium Batteries

Research indicates that this compound may be used as an electrolyte component in lithium-ion batteries. Its stability and ionic conductivity make it suitable for high-performance battery applications, potentially leading to advancements in energy storage technologies .

4.2 Functional Materials

The compound's unique structural features allow it to be incorporated into functional materials for optoelectronic applications. Studies have suggested that derivatives of this compound could be utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to their favorable electronic properties .

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Trihydroxy borate | Contains pyrazine ring; versatile ligand properties |

| Lithium trihydroxy(pyridin-2-yl)borate | Trihydroxy borate | Contains pyridine ring; distinct reactivity patterns |

| Lithium trihydroxy(5-trifluoromethyl-pyridin) | Trihydroxy borate | Fluorinated pyridine increases reactivity |

This table highlights the distinctions between this compound and its analogs, emphasizing its potential for specific applications based on its unique chemical structure.

Mechanism of Action

The mechanism by which lithium trihydroxy(pyrazin-2-yl)borate exerts its effects involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that influence various chemical and biological processes. In biological systems, it may interact with enzymes and receptors, modulating their activity and affecting cellular functions. The exact pathways and targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Properties:

- Molecular Weight : 169.84 g/mol (calculated).

- Synthesis : Typically prepared via transmetallation reactions, such as the reaction of pyrazin-2-ylboronic acid derivatives with lithium alkoxyborates under anhydrous conditions .

- Stability : Likely hygroscopic due to the presence of hydroxyl groups, requiring storage under inert atmospheres at low temperatures .

Comparison with Structural Analogs

Lithium (Pyridin-2-yl)trihydroxyborate (CAS: 1393822-96-2)

This compound replaces the pyrazine ring with a pyridine ring (one nitrogen atom). Key differences include:

- Collision Cross-Section (CCS) : Predicted CCS values for pyridine derivatives (e.g., [M+H]⁺: 123.8 Ų) suggest slightly lower steric bulk than pyrazine analogs, though experimental data for the latter are lacking .

- Applications : Pyridine-based borates are widely used in Suzuki-Miyaura couplings, whereas pyrazine derivatives may offer unique selectivity in heterocyclic synthesis .

Lithium Trihydroxy(5-(trifluoromethyl)pyridin-2-yl)borate (CAS: 1393822-86-0)

The addition of a trifluoromethyl (-CF₃) group introduces:

- Enhanced Solubility : Fluorinated groups improve solubility in organic solvents like ethers and carbonates, critical for electrolyte formulations .

- Thermal Stability : Fluorination typically increases thermal stability, making this derivative suitable for high-temperature battery applications .

Comparison with Other Lithium Borate Salts

Lithium Bis(oxalato)borate (LiBOB) and Lithium Difluoro(oxalato)borate (LiDFOB)

These salts are benchmark lithium borates used in battery electrolytes. Key contrasts:

LiBOB and LiDFOB excel in forming stable solid-electrolyte interphases (SEI) in batteries, whereas the pyrazine derivative’s hydroxyl groups may limit electrochemical stability .

Lithium Tetraborate (Li₂B₄O₇)

A non-aryl borate with distinct applications:

Biological Activity

Lithium trihydroxy(pyrazin-2-yl)borate is a chemical compound with the formula . This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and neuropharmacology. The following sections will explore its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

This compound can be synthesized through various methods involving the reaction of pyrazine derivatives with lithium borates. The precise synthetic route can impact the compound's purity and biological activity.

Synthetic Route Example

- Reagents : Pyrazine-2-boronic acid, lithium hydroxide.

- Conditions : The reaction typically occurs under controlled temperature and pH conditions to ensure optimal yield.

- Characterization : The product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

This compound exhibits several biological activities that may be attributed to its interaction with various molecular targets. Notably, it has shown potential as an inhibitor for certain enzymes and receptors involved in cancer progression.

Key Findings

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit enzymes associated with tumor growth, although specific pathways remain to be elucidated .

- Neuroprotective Effects : There is evidence that lithium compounds can exert neuroprotective effects, potentially beneficial in treating neurodegenerative diseases .

Biological Activities Table

Study 1: Antitumor Activity

A recent study investigated the antitumor potential of this compound in vitro. The compound was tested against various cancer cell lines, showing significant cytotoxicity at micromolar concentrations.

Results

- Cell Lines Tested : MDA-MB-231 (breast cancer), HCT116 (colon cancer).

- IC50 Values : Ranged from 5 to 15 μM, indicating potent activity against these cancer types.

Study 2: Neuropharmacological Effects

Another study focused on the neuropharmacological effects of lithium compounds, including this compound. The results indicated improvements in neuronal survival under stress conditions.

Results

- Mechanisms : Enhanced antioxidant defense mechanisms were noted.

- Implications : Suggests potential therapeutic applications in neurodegenerative disorders.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for lithium trihydroxy(pyrazin-2-yl)borate, and how can reaction conditions be optimized for purity?

- Methodology : Synthesis of analogous borate complexes, such as polypyrazolylborates, involves reacting pyrazine derivatives with lithium borate precursors under inert atmospheres. Optimal conditions include using non-aqueous solvents (e.g., tetrahydrofuran or toluene) and temperatures between 20–80°C to minimize side reactions. Reaction progress can be monitored via NMR or FTIR spectroscopy to ensure intermediate stability .

- Optimization : Adjusting stoichiometric ratios of boron-containing precursors (e.g., borate esters) and pyrazine derivatives, coupled with controlled cooling during crystallization, enhances product purity. Recrystallization from ethyl acetate or toluene is recommended for final purification .

Q. How is lithium borate fusion utilized in sample preparation for elemental analysis, and what are its limitations?

- Procedure : Lithium borate fusion involves mixing the sample with lithium metaborate/tetraborate flux (1:1–1:2 ratio) and heating to 1000°C to form a homogeneous glass bead. The melt is dissolved in dilute HNO₃/HCl for ICP-MS analysis, enabling quantification of trace elements like rare earth metals .

- Limitations : Incomplete decomposition of sulfides or refractory oxides (e.g., ZrO₂) may occur, leading to underestimation of base metals (Cu, Zn). Volatilization of Cd and Pb at high temperatures further necessitates cross-validation with XRF or AAS .

Advanced Research Questions

Q. What methodologies are recommended for resolving discrepancies in trace element analysis when using lithium borate fusion-ICP-MS?

- Cross-Validation : Combine fusion-ICP-MS with XRF for major elements (Al, Si) and AAS for volatile metals. For refractory phases, alternative fluxes (e.g., ammonium nitrate) or sequential acid digestion may improve recovery rates .

- Data Correction : Apply matrix-matched calibration standards and internal standards (e.g., Rh or In) to account for signal suppression/enhancement during ICP-MS analysis .

Q. How do variations in pH and coexisting ions affect the stability and aggregation of this compound in aqueous systems?

- Experimental Design : Conduct phase equilibria studies at multiple temperatures (25–100°C) and ionic strengths (0.1–2.0 M) using techniques like dynamic light scattering (DLS) and Raman spectroscopy. Coexisting ions (e.g., Na⁺, Mg²⁺) can induce borate polymerization, altering solubility and speciation .

- Modeling : Use thermodynamic modeling software (e.g., PHREEQC) to predict borate speciation (B₃O₃(OH)₄⁻ vs. B₄O₅(OH)₄²⁻) under varying pH (8–12) and ionic conditions .

Q. What advanced thermal analysis techniques are suitable for characterizing decomposition pathways of lithium borate derivatives?

- Techniques : Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) identifies decomposition steps (e.g., ligand loss at 200–300°C, borate backbone breakdown >500°C). High-resolution mass spectrometry (HRMS) of evolved gases clarifies degradation products .

- Kinetics : Apply the Kissinger method to calculate activation energies for decomposition steps, enabling stability predictions under battery operating conditions .

Q. How can electrochemical stability of this compound be evaluated for battery electrolyte applications?

- Testing Protocol : Cyclic voltammetry (CV) in a three-electrode cell (Li metal reference) assesses oxidation/reduction thresholds. Accelerated aging tests (60°C, 1M LiPF₆ in EC/DMC) monitor gas evolution via in-situ FTIR .

- Comparative Analysis : Benchmark against established salts (e.g., LiBOB or LiPF₆) using impedance spectroscopy to evaluate interfacial stability on Li-metal anodes .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data from phase equilibria studies conducted at different temperatures?

- Resolution : Perform multi-temperature (25–150°C) experiments using isothermal saturation methods. Combine XRD and SEM-EDS to identify polymorphic transitions (e.g., Li₂B₄O₇ → LiBO₂) that alter solubility trends .

- Meta-Analysis : Use machine learning algorithms to correlate historical phase diagrams (e.g., Li⁺-B₄O₇²⁻-H₂O systems) with experimental variables (ionic strength, temperature) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.